ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
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Overview
Description
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxy-methoxyphenyl group, and an ethyl benzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxy-methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a hydroxy-methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its charge transport and luminescence properties
Mechanism of Action
The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its mechanism of action involves charge transfer processes, where it acts as a donor or acceptor in electronic devices .
Comparison with Similar Compounds
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can be compared with similar compounds such as:
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)methyleneamino)benzoate: This compound also contains a hydroxy-methoxyphenyl group and an ethyl benzoate moiety but differs in the presence of a methyleneamino linkage instead of a pyrazole ring.
This compound complexes: Complexes with metal ions such as platinum, palladium, and rhodium enhance its charge transport properties and are used in advanced electronic applications.
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-26-20(24)13-5-7-14(8-6-13)27-19-12(2)21-22-18(19)16-10-9-15(25-3)11-17(16)23/h5-11,23H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBYYPNYMGFEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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